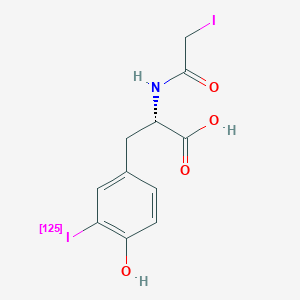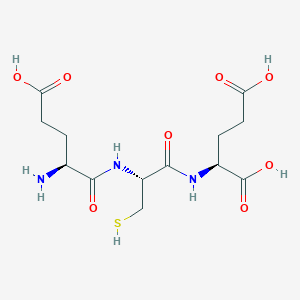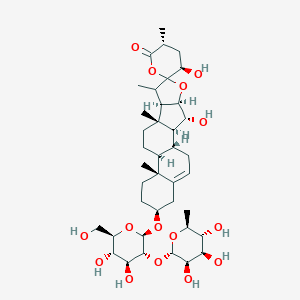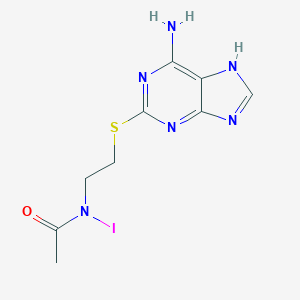![molecular formula C31H20Br2N2O2 B233411 (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione CAS No. 155592-97-5](/img/structure/B233411.png)
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione, also known as BBP-589, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. BBP-589 belongs to the family of pyrrolopyrrole derivatives, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. HDAC inhibitors have been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have potent anti-cancer effects. However, there are also some limitations to its use. This compound has not yet been tested in animal models, so its efficacy and safety in vivo are not yet known. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential applications in certain research areas.
未来方向
There are several future directions for research on (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione. One area of interest is the development of analogs and derivatives of this compound that may have improved efficacy and selectivity for specific cancer types. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the in vivo efficacy and safety of this compound should be tested in animal models to determine its potential as a therapeutic agent for cancer.
合成方法
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione can be synthesized through a multi-step process involving the condensation of 4-bromobenzaldehyde and 4-bromobenzylamine, followed by cyclization and oxidation reactions. The final product is obtained through purification and recrystallization steps.
科学研究应用
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
155592-97-5 |
|---|---|
分子式 |
C31H20Br2N2O2 |
分子量 |
612.3 g/mol |
IUPAC 名称 |
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H20Br2N2O2/c32-22-15-11-20(12-16-22)19-26-27-28(21-13-17-23(33)18-14-21)34(24-7-3-1-4-8-24)31(37)29(27)35(30(26)36)25-9-5-2-6-10-25/h1-19,28H/b26-19- |
InChI 键 |
LSSHBSIVXGMWMI-XHPQRKPJSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
规范 SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
同义词 |
Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-4-(4-bromophenyl)- 3-((4-bromophenyl)methylene)-1,5-diphenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
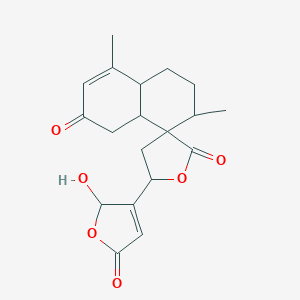
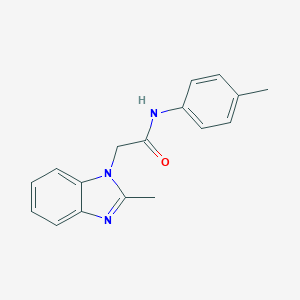

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)

